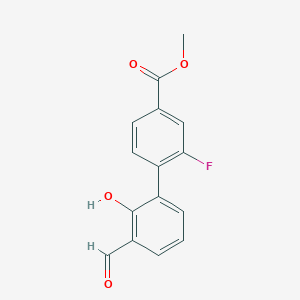
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (4-FMCFP) is a compound used in scientific research and lab experiments. It is a versatile compound with a wide range of applications, including synthesis, biochemical and physiological effects, and more. In
科学的研究の応用
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is used in scientific research for a variety of applications. It has been used as a reagent in the synthesis of heterocycles, such as benzimidazoles, quinolines, and thiazoles. It is also used in the synthesis of functionalized polymers, such as polyurethanes and polyesters. Additionally, 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a catalyst for the synthesis of polymers and as a reagent in the synthesis of pharmaceuticals.
作用機序
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% acts as a catalyst in the synthesis of heterocycles and polymers. It acts by forming a covalent bond between the two reactants, which enables them to react with each other. This covalent bond is formed by the addition of a hydrogen atom to the carbon atom of one of the reactants. This addition of a hydrogen atom creates a new bond between the two reactants, which then facilitates the reaction.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, and it has been found to have an inhibitory effect on the growth of certain cancer cell lines.
実験室実験の利点と制限
The use of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in lab experiments has a number of advantages. It is a versatile compound that can be used in a variety of applications, and it is relatively easy to synthesize. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in lab experiments. It is highly toxic and should be handled with care, and it is reactive with many other compounds, which can lead to unwanted side reactions.
将来の方向性
There are a number of potential future directions for the use of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research. It could be further studied for its potential as a catalyst in the synthesis of polymers and pharmaceuticals. Additionally, it could be studied for its potential as an inhibitor of certain bacterial and cancer cell lines. Furthermore, it could be studied for its potential applications in the synthesis of other heterocycles, such as indoles and pyrroles. Finally, it could be studied for its potential as a reagent in the synthesis of other functionalized polymers, such as polyamides and polyimides.
合成法
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 2-fluoro-4-methoxycarbonylphenol with 2-formylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of between 80-100°C. The reaction product is then purified by column chromatography, and the product is then recrystallized.
特性
IUPAC Name |
methyl 3-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)10-2-4-12(13(16)7-10)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPOFTKYTXTISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685301 |
Source


|
| Record name | Methyl 2-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1111120-93-4 |
Source


|
| Record name | Methyl 2-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



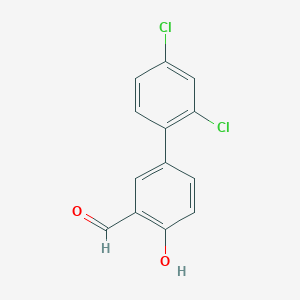




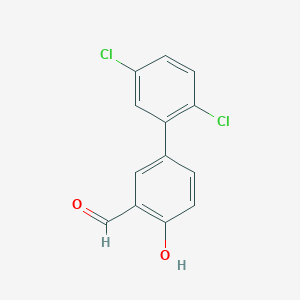
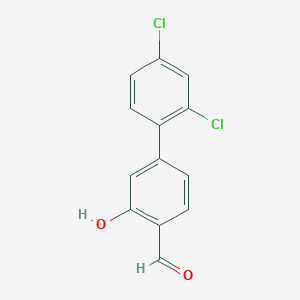
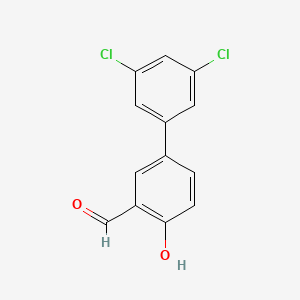
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378686.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378708.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378724.png)
